(E)-[(2,4-dichlorophenyl)methoxy]({4-[(4-methylphenyl)sulfanyl]-3-nitrophenyl}methylidene)amine
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Overview
Description
(E)-(2,4-dichlorophenyl)methoxysulfanyl]-3-nitrophenyl}methylidene)amine is a complex organic compound characterized by its unique molecular structure. This compound features a combination of dichlorophenyl, methoxy, methylphenylsulfanyl, and nitrophenyl groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(2,4-dichlorophenyl)methoxysulfanyl]-3-nitrophenyl}methylidene)amine typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 2,4-dichlorophenylmethanol, which is then reacted with 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzaldehyde under specific conditions to form the desired product. Common reagents used in these reactions include bases like sodium hydroxide and solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-(2,4-dichlorophenyl)methoxysulfanyl]-3-nitrophenyl}methylidene)amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
(E)-(2,4-dichlorophenyl)methoxysulfanyl]-3-nitrophenyl}methylidene)amine has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis studies.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-(2,4-dichlorophenyl)methoxysulfanyl]-3-nitrophenyl}methylidene)amine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets can vary depending on the context of its use, such as in medicinal or biological applications.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloroaniline: Shares the dichlorophenyl group but lacks the methoxy and nitrophenyl groups.
4-Methylphenylsulfanyl derivatives: Compounds with similar sulfanyl groups but different substituents.
Uniqueness
(E)-(2,4-dichlorophenyl)methoxysulfanyl]-3-nitrophenyl}methylidene)amine is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.
Properties
IUPAC Name |
(E)-N-[(2,4-dichlorophenyl)methoxy]-1-[4-(4-methylphenyl)sulfanyl-3-nitrophenyl]methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl2N2O3S/c1-14-2-7-18(8-3-14)29-21-9-4-15(10-20(21)25(26)27)12-24-28-13-16-5-6-17(22)11-19(16)23/h2-12H,13H2,1H3/b24-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIOJSEUNDAJRGQ-WYMPLXKRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C=C(C=C2)C=NOCC3=C(C=C(C=C3)Cl)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)SC2=C(C=C(C=C2)/C=N/OCC3=C(C=C(C=C3)Cl)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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